3-Chloro-but-2-enylamine hydrochloride

Antimicrobial Structure-Activity Relationship Quaternary Ammonium

3-Chloro-but-2-enylamine hydrochloride is a (Z)-configured allylic amine hydrochloride salt with the molecular formula C₄H₉Cl₂N and a molecular weight of 142.02 g/mol. It possesses a chlorine substituent at the vinylic 3-position, a primary amine at the 1-position, and a defined (Z)-olefin geometry, features that distinguish it stereoelectronically from the corresponding (E)-isomer, the free base (CAS 44391-38-0), and regioisomeric chloro-butenylamines.

Molecular Formula C4H9Cl2N
Molecular Weight 142.02
CAS No. 30562-01-7
Cat. No. B2479717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-but-2-enylamine hydrochloride
CAS30562-01-7
Molecular FormulaC4H9Cl2N
Molecular Weight142.02
Structural Identifiers
SMILESCC(=CCN)Cl.Cl
InChIInChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-;
InChIKeyFNXILSDJRCHUDK-MKHFZPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-but-2-enylamine Hydrochloride (CAS 30562-01-7): Core Identity for Sourcing & Research


3-Chloro-but-2-enylamine hydrochloride is a (Z)-configured allylic amine hydrochloride salt with the molecular formula C₄H₉Cl₂N and a molecular weight of 142.02 g/mol [1]. It possesses a chlorine substituent at the vinylic 3-position, a primary amine at the 1-position, and a defined (Z)-olefin geometry, features that distinguish it stereoelectronically from the corresponding (E)-isomer, the free base (CAS 44391-38-0), and regioisomeric chloro-butenylamines . The hydrochloride salt form ensures enhanced solid-state stability, water solubility, and consistent stoichiometry for both research-scale synthesis and industrial intermediate applications [1].

Why 3-Chloro-but-2-enylamine Hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Despite the superficial similarity among short-chain chloroalkenylamines, substitution is not straightforward. The (Z)-3-chloro-2-buten-1-amine scaffold embeds a specific combination of allylic chlorine electrophilicity, (Z)-olefin geometry, and a primary amine nucleophile in a stable hydrochloride form. The (E)-isomer would present a different spatial arrangement of the chlorine and amine, altering both intermolecular interactions and transition-state geometries in downstream reactions [1]. The free base (CAS 44391-38-0) lacks the protonated amine, which affects solubility, handling, and reaction stoichiometry [2]. Regioisomers such as 4-chloro-but-2-enylamine shift the chlorine position, fundamentally changing the electrophilic site and the reactivity pattern with nucleophiles [1]. The quantitative evidence below demonstrates that these seemingly minor structural variations translate into measurable differences in synthetic utility and biological performance.

Head-to-Head Evidence: 3-Chloro-but-2-enylamine Hydrochloride vs. Closest Analogs


Bacteriostatic Activity: Quaternary Ammonium Derivative vs. Primary Amine Form

In a systematic SAR study of 3-chlorobutenylamine derivatives, the primary amine (the free base of the target compound) showed no detectable bacteriostatic activity, whereas its quaternary ammonium derivative, 3-chlorobutenyl-cetylammonium chloride, exhibited strong antibacterial power against Staphylococcus aureus [1]. This demonstrates that the 3-chloro-but-2-enyl scaffold is a necessary but insufficient structural element for activity; the specific amine substitution state (primary vs. quaternary) determines biological function.

Antimicrobial Structure-Activity Relationship Quaternary Ammonium

Defined (Z)-Stereochemistry: Geometric Isomer Purity vs. Mixed Isomer Sources

The target compound is specifically the (Z)-isomer hydrochloride, with the SMILES notation C/C(=C/CN)/Cl.Cl confirming the defined geometry [1]. In contrast, generic '3-chlorobut-2-en-1-amine' sources (e.g., CAS 44391-38-0) may not specify stereochemistry, leading to E/Z mixtures that introduce variability in subsequent stereospecific transformations [2]. For reactions where the spatial orientation of the chlorine and amine matters—such as stereospecific cyclizations or enzyme-mediated processes—the defined (Z)-isomer ensures reproducible outcomes.

Stereochemistry Synthetic Intermediate Isomer Purity

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The hydrochloride salt form (CAS 30562-01-7 or 2619-55-8) is the standard commercial form, offering a solid, crystalline material with a defined melting point and enhanced water solubility relative to the free base . The free base (CAS 44391-38-0, MW 105.57 g/mol) is a liquid that may present handling difficulties (volatility, odor) and variable purity [1]. For reactions requiring precise stoichiometric control (e.g., amide couplings, alkylations), the solid hydrochloride salt facilitates accurate weighing and reduces exposure risks.

Formulation Solubility Handling

Regioisomeric Differentiation: 3-Chloro vs. 4-Chloro Substitution

The chlorine atom at the 3-position (vinylic, allylic) in 3-chloro-but-2-enylamine hydrochloride confers distinct reactivity compared to the 4-chloro isomer (4-chloro-but-2-enylamine, CAS 7153-66-4), where the chlorine is primary allylic and not directly attached to the double bond . The 3-chloro compound undergoes nucleophilic vinylic substitution (S_NV) or allylic rearrangement pathways, while the 4-chloro isomer primarily undergoes S_N2-type reactions. This difference in electrophilic site dictates the types of nucleophiles that can be introduced and the structural outcomes of substitution reactions.

Regioselectivity Synthetic Intermediate Electrophilicity

High-Value Application Scenarios for 3-Chloro-but-2-enylamine Hydrochloride Based on Quantitative Evidence


Stereospecific Synthesis of (Z)-Configured Allylic Amine Drug Intermediates

When a synthetic route requires a (Z)-allylic amine building block with a vinylic chlorine handle for further functionalization—such as in the preparation of antipsychotic or antifungal agent precursors via β-chlorocrotonaldehyde or methyl vinyl ketone intermediates—the defined (Z)-isomer hydrochloride (CAS 30562-01-7) ensures stereochemical fidelity [1]. This is critical for medicinal chemistry programs where E/Z isomer mixtures would lead to diastereomeric products and confounded biological assay results .

Quaternary Ammonium Antimicrobial Agent Development

As demonstrated by the SAR study of 3-chlorobutenylamine derivatives, the primary amine scaffold can be converted into potent quaternary ammonium antibacterials such as 3-chlorobutenyl-cetylammonium chloride [1]. Researchers developing novel antiseptics or disinfectants can use the hydrochloride salt as a starting point for N-alkylation screening to identify derivatives with strong activity against Gram-positive pathogens.

Agrochemical Intermediate: Chlorinated Phenoxy Herbicide Precursor

The compound can be alkylated with phenoxyacetic acids to produce chlorinated herbicides such as 2,4-DB (2,4-dichlorophenoxybutyric acid) [1]. The hydrochloride salt form facilitates accurate stoichiometric control during alkylation, ensuring consistent batch quality in agrochemical process development .

Chemical Biology Probe Synthesis via Electrophilic Warhead Installation

The vinylic chlorine serves as an electrophilic warhead that can react with nucleophilic residues (e.g., cysteine thiols) in biological targets [1]. Researchers designing activity-based protein profiling (ABPP) probes or covalent inhibitors can exploit this reactivity while benefiting from the solid salt form for precise weighing in small-scale parallel synthesis.

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